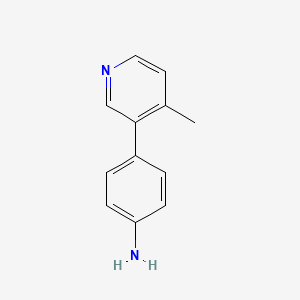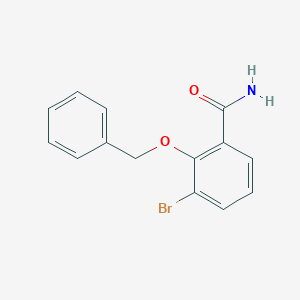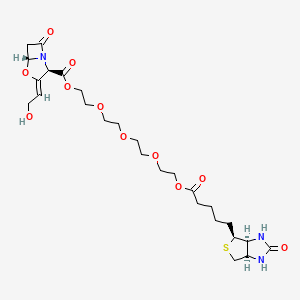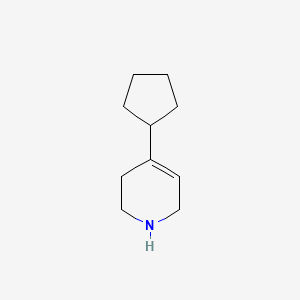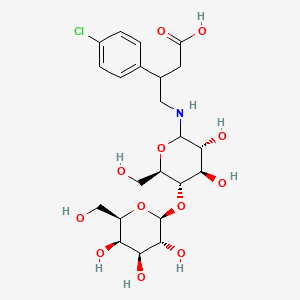
Baclofen Lactose Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Baclofen Lactose Adduct is a compound formed through the Maillard reaction between baclofen and lactose. Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant, while lactose is a disaccharide sugar commonly found in milk. The Maillard reaction, named after Louis Maillard, involves the reaction between amino acids and reducing sugars, leading to the formation of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Baclofen Lactose Adduct is prepared by dissolving baclofen and lactose monohydrate in a borate buffer solution. Specifically, 0.5 grams of baclofen and 2.5 grams of lactose monohydrate are dissolved in 50 milliliters of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH = 9.2) with the aid of stirring and ultrasound . The mixture is then heated in an oven at 90°C for 24 to 72 hours .
Industrial Production Methods
Industrial production of the this compound would likely involve scaling up the laboratory preparation method. This would include precise control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry would be essential for monitoring the reaction and confirming the formation of the adduct .
Analyse Chemischer Reaktionen
Types of Reactions
The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:
Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.
Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.
Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.
Common Reagents and Conditions
Reagents: Baclofen, lactose monohydrate, borate buffer.
Conditions: Heating at 90°C, pH 9.2, stirring, and ultrasound.
Major Products
The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .
Wissenschaftliche Forschungsanwendungen
The Baclofen Lactose Adduct has several scientific research applications:
Pharmaceutical Formulation: Understanding the Maillard reaction between baclofen and lactose is crucial for the development of stable pharmaceutical formulations, especially in solid dosage forms.
Analytical Chemistry: The adduct serves as a model compound for studying Maillard reactions using techniques like HPLC and mass spectrometry.
Food Chemistry: Insights from this adduct can be applied to food chemistry, particularly in understanding the browning reactions in dairy products.
Wirkmechanismus
The Baclofen Lactose Adduct exerts its effects through the Maillard reaction mechanism. Baclofen, as a GABA-B receptor agonist, interacts with the GABA receptors on pre- and post-synaptic neurons, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . The Maillard reaction involves the formation of glycosylamines and subsequent rearrangement to form complex nitrogen-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Lactose: A disaccharide sugar involved in Maillard reactions.
Uniqueness
The Baclofen Lactose Adduct is unique due to its formation through the Maillard reaction, which is not commonly observed with other pharmaceutical compounds. This adduct provides valuable insights into the stability and compatibility of baclofen in the presence of lactose, which is essential for pharmaceutical formulations .
Eigenschaften
Molekularformel |
C22H32ClNO12 |
|---|---|
Molekulargewicht |
537.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1 |
InChI-Schlüssel |
WBZRQONJJTWMHV-GPYUCXTASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



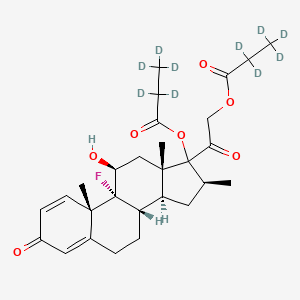
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

